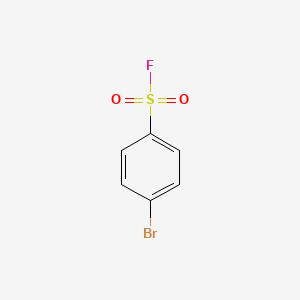

4-Bromobenzenesulfonyl fluoride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-bromobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXWZFUBFROIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496943 | |

| Record name | 4-Bromobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-83-9 | |

| Record name | 4-Bromobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Advancements for 4 Bromobenzenesulfonyl Fluoride

Direct Synthetic Pathways

Direct synthetic routes to 4-bromobenzenesulfonyl fluoride (B91410) offer the advantage of converting readily available starting materials into the desired product in a minimal number of steps.

One-Pot Conversion from Thiol Precursors

The conversion of thiols to sulfonyl fluorides in a one-pot process represents a highly efficient and operationally simple approach. thieme-connect.comresearchgate.net This methodology avoids the isolation of potentially unstable intermediates, such as sulfonyl chlorides. acs.org

A notable one-pot protocol involves the direct oxidative chlorination of thiol derivatives, followed by a fluoride-chloride exchange. thieme-connect.comthieme-connect.com This process utilizes inexpensive and readily available reagents. The initial step is the oxidative chlorination of the corresponding thiol to form the sulfonyl chloride intermediate. thieme-connect.com This is immediately followed by a fluoride-chloride exchange, typically mediated by a fluoride salt like potassium bifluoride (KHF₂), to yield the final sulfonyl fluoride. thieme-connect.comthieme-connect.com The mild reaction conditions and high efficiency make this a practical method for synthesizing a variety of aryl and alkyl sulfonyl fluorides. thieme-connect.comresearchgate.net

Several reagent systems have been developed to facilitate the direct conversion of thiols to sulfonyl fluorides. One effective system employs thionyl chloride (SOCl₂) and hydrogen peroxide (H₂O₂) for the initial oxidative chlorination, followed by potassium bifluoride (KHF₂) for the fluoride-chloride exchange. thieme-connect.comthieme-connect.com This metal-free approach is lauded for its mild conditions and scalability. researchgate.net

Another innovative approach utilizes electrochemical oxidative coupling. acs.orgacs.org This method directly converts thiols or disulfides into sulfonyl fluorides using potassium fluoride (KF) as the fluoride source. acs.orgacs.org The process is environmentally benign as it avoids the need for stoichiometric oxidants and catalysts. acs.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols. acs.orgacs.org

Recently, a green chemistry approach has been developed using a specific reagent, SHC5®, in combination with potassium fluoride (KF) to convert thiols and disulfides into sulfonyl fluorides. osaka-u.ac.jpeurekalert.org This method is highlighted for its safety, low cost, and minimal environmental impact, producing only non-toxic sodium and potassium salts as byproducts. osaka-u.ac.jpeurekalert.org

Table 1: Comparison of Reagent Systems for Thiol to Sulfonyl Fluoride Conversion

| Reagent System | Key Features | Advantages |

|---|---|---|

| SOCl₂/H₂O₂, then KHF₂ | One-pot, metal-free oxidative chlorination and fluoride exchange. thieme-connect.comthieme-connect.com | Low-cost reagents, mild conditions, operational simplicity, high efficiency. thieme-connect.comresearchgate.net |

| Electrochemical Oxidation with KF | Anodic oxidation using graphite/stainless steel electrodes. acs.orgacs.org | Avoids stoichiometric oxidants, uses inexpensive and safe fluoride source, environmentally benign. acs.org |

| SHC5®/KF | Reaction with a highly reactive reagent and potassium fluoride. osaka-u.ac.jpeurekalert.org | Safe, cost-effective, green process with non-toxic byproducts, scalable. osaka-u.ac.jpeurekalert.org |

Copper-Catalyzed Multi-Component Reactions

Copper-catalyzed reactions have emerged as a powerful tool in organic synthesis. While specific examples for the direct multi-component synthesis of 4-bromobenzenesulfonyl fluoride are not extensively detailed in the provided context, copper catalysis is known for its role in C-H functionalization and cross-coupling reactions. nih.gov For instance, copper-catalyzed C-H fluorination followed by substitution with various nucleophiles has been demonstrated for benzylic C-H bonds. nih.gov This suggests the potential for developing copper-catalyzed methods for the synthesis of aryl sulfonyl fluorides from functionalized precursors. Further research in this area could lead to novel and efficient synthetic routes.

Indirect Synthetic Approaches via Derivatization of Precursors

Indirect methods involve the synthesis of this compound through the chemical modification of a pre-existing precursor, most notably 4-bromobenzenesulfonyl chloride.

Conversion from 4-Bromobenzenesulfonyl Chloride

The conversion of 4-bromobenzenesulfonyl chloride to this compound is a classic and widely used method. acs.orgacs.org 4-Bromobenzenesulfonyl chloride is a commercially available and relatively stable compound that serves as a convenient starting material. chemicalbook.com

The most common approach for this transformation is a direct chloride-fluoride exchange reaction. organic-chemistry.org This is typically achieved by treating the sulfonyl chloride with a fluoride salt. rsc.org Potassium fluoride (KF) is a frequently used reagent for this purpose. organic-chemistry.orgrsc.org The reaction can be carried out in a biphasic mixture of water and an organic solvent like acetone, which provides a simple and mild method with high yields. organic-chemistry.org This approach is scalable and avoids the need for hazardous reagents or harsh conditions. organic-chemistry.org The use of an aprotic polar solvent at elevated temperatures is another variation of this process. google.com

Table 2: Conditions for the Conversion of 4-Bromobenzenesulfonyl Chloride to this compound

| Fluorinating Agent | Solvent System | Temperature | Key Advantages |

|---|---|---|---|

| Potassium Fluoride (KF) | Water/Acetone | Not specified, mild | Simple, high yield, scalable, avoids hazardous reagents. organic-chemistry.org |

| Potassium Fluoride (KF) | Tetrahydrofuran (THF)/Water | 20 °C | Straightforward procedure. rsc.org |

| Alkali Metal Fluoride | Aprotic Polar Solvent | 100 °C to 240 °C | Effective for chlorine/fluorine exchange. google.com |

Catalytic Strategies in Sulfonyl Fluoride Synthesis

Modern synthetic chemistry has embraced various catalytic approaches to construct the sulfonyl fluoride moiety, moving away from harsher, classical methods. These catalytic systems provide novel pathways for the formation of the C-S and S-F bonds, often with high selectivity and yield.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of aryl sulfonyl fluorides from readily available precursors like aryl diazonium salts and diaryliodonium salts. rsc.orgresearchgate.netresearchgate.net These methods typically involve the generation of an aryl radical, which is then trapped by a sulfur dioxide surrogate, followed by fluorination.

One notable organophotocatalytic approach utilizes diaryliodonium salts as aryl radical precursors, the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as the sulfonyl source, and potassium bifluoride (KHF₂) as an inexpensive fluorine source. rsc.orgresearchgate.net The electronic properties of the substituents on the aromatic ring of the diaryliodonium salt have been shown to significantly influence the reaction yields. rsc.orgresearchgate.net While this method has been demonstrated for a variety of aryl sulfonyl fluorides, specific data for the synthesis of this compound using this approach is not extensively detailed in the reviewed literature.

Another photoredox strategy involves the conversion of aryl diazonium salts to aryl sulfonyl fluorides. researchgate.net This method has been shown to be effective for a range of functionalized diazonium salts. researchgate.net The development of bench-stable, redox-active fluorosulfonyl radical precursors, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, has expanded the scope of radical fluorosulfonylation of olefins under photoredox conditions, demonstrating good tolerance for various functional groups, including halides. nih.gov

Electrocatalysis

Electrocatalysis offers a reagent-minimized approach to sulfonyl fluoride synthesis, often proceeding under mild conditions without the need for chemical oxidants. One such method describes the fluorosulfonylation of aryl triflates, derivatives of phenols, using an organomediator like 9,10-dicyanoanthracene. nih.gov This strategy allows for the generation of aryl radicals from aryl triflates and has been shown to be compatible with a range of functional groups, including halides. nih.gov

An alternative electrochemical approach involves the oxidative coupling of thiols and potassium fluoride. nih.gov This method is notable for its use of inexpensive and safe reagents. While demonstrated for a variety of aryl thiols, specific application to 4-bromobenzenethiol to yield this compound would be a logical extension. Furthermore, electrochemical methods have been developed for the oxo-fluorosulfonylation of alkynes to produce β-keto sulfonyl fluorides, showcasing the versatility of this technique. nih.gov

Transition-Metal Catalysis

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of aryl sulfonyl fluorides from aryl halides. A particularly effective one-pot method allows for the synthesis from aryl bromides, which are often more readily available and cost-effective than the corresponding iodides. rsc.orgnih.gov This process typically involves the palladium-catalyzed sulfonylation of the aryl bromide with a sulfur dioxide surrogate like DABSO, followed by an in-situ fluorination of the resulting sulfinate intermediate with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). rsc.orgnih.gov

This methodology has demonstrated excellent functional group tolerance, enabling the synthesis of complex molecules. nih.gov For instance, the synthesis of sulfonyl fluorides from various aryl bromides has been achieved in good yields.

Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Bromides

| Aryl Bromide | Catalyst System | SO₂ Source | Fluorine Source | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromobiphenyl | Pd(OAc)₂ / AmPhos | DABSO | NFSI | 84 | nih.gov |

| 4-Bromoacetophenone | PdCl₂(AmPhos)₂ | DABSO | NFSI | 75 | nih.gov |

| Methyl 4-bromobenzoate | PdCl₂(AmPhos)₂ | DABSO | NFSI | 81 | nih.gov |

This robust methodology highlights the potential for the efficient synthesis of this compound from 4-dibromobenzene or other 4-bromophenyl derivatives.

Organocatalysis

Organocatalysis provides a metal-free alternative for the synthesis of sulfonyl fluorides. While many organocatalytic methods focus on the conversion of pre-existing sulfonyl chlorides to sulfonyl fluorides, there are emerging strategies that utilize other starting materials. For instance, the photoredox-catalyzed methods mentioned earlier can also be classified under organophotocatalysis when employing organic photosensitizers. rsc.orgresearchgate.netresearchgate.net These reactions demonstrate that the principles of organocatalysis can be effectively applied to the construction of the sulfonyl fluoride group.

Optimization of Synthetic Conditions

The efficiency and selectivity of these catalytic syntheses are highly dependent on the reaction conditions, with the choice of catalyst, ligands, and other additives playing a crucial role.

Impact of Photocatalysts and Ligands

In photoredox catalysis, the selection of the photocatalyst is critical. Studies on the synthesis of alkyl sulfonyl fluorides from organotrifluoroborates have shown that different photocatalysts can lead to significantly different yields. nih.gov For example, in one study, the acridinium-based photocatalyst, 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate (B81430), provided a significantly higher yield (63%) compared to other acridinium (B8443388) or iridium-based photocatalysts (19-39%). nih.gov This highlights the importance of matching the redox potential of the photocatalyst to the specific substrate and reaction mechanism.

Effect of Photocatalyst on Sulfonyl Fluoride Synthesis Yield

| Entry | Photocatalyst | Yield (%) | Reference |

|---|---|---|---|

| 1 | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | <5 | nih.gov |

| 2 | [Ir(ppy)₂(dtbbpy)]PF₆ | <5 | nih.gov |

| 3 | 9-(4-cyanophenyl)-10-phenylacridinium tetrafluoroborate | 39 | nih.gov |

| 4 | 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate | 63 | nih.gov |

| 5 | 9-mesityl-10-phenylacridinium tetrafluoroborate | 39 | nih.gov |

In transition-metal catalysis, particularly palladium-catalyzed reactions, the choice of ligand is paramount for achieving high catalytic activity and selectivity. In the synthesis of aryl sulfonyl fluorides from aryl bromides, a systematic evaluation of various phosphine (B1218219) ligands revealed that electron-rich and sterically demanding ligands are generally more effective. rsc.orgnih.gov The ligand di-tert-butyl(4-dimethylaminophenyl)phosphine (AmPhos) in combination with a palladium(II) precursor was identified as being particularly efficient, leading to high consumption of the aryl bromide starting material with minimal formation of undesired side products. rsc.orgnih.gov The use of a preformed PdCl₂(AmPhos)₂ complex further streamlined the process and improved reaction efficiency. rsc.orgnih.gov The synergistic effect between the palladium center and the phosphine ligand is crucial for facilitating the key steps of the catalytic cycle, including oxidative addition and reductive elimination. nih.gov

Chemical Reactivity and Mechanistic Investigations Involving 4 Bromobenzenesulfonyl Fluoride

Sulfonylation Reactions

The sulfonylaniline structural motif is a prominent feature in a variety of pharmaceuticals, including the Bcl-2 protein inhibitor navitoclax (B1683852) and the hepatitis B virus core protein inhibitor vebicorvir. nih.govresearchgate.net Consequently, the development of efficient and versatile methods for constructing sulfonylated anilines is of significant interest in both organic synthesis and medicinal chemistry. nih.govresearchgate.net

Visible-Light-Mediated Sulfonylation of Anilines

A noteworthy advancement in sulfonylation chemistry is the use of visible-light-mediated reactions. nih.govresearchgate.net This approach allows for the direct sulfonylation of anilines with sulfonyl fluorides under mild conditions, avoiding the need for pre-functionalization of the aniline (B41778) substrate. nih.govrsc.orgnih.gov In a typical procedure, a mixture of an aniline derivative, a sulfonyl fluoride (B91410) such as 4-bromobenzenesulfonyl fluoride, a photocatalyst, and a base in a suitable solvent is irradiated with blue LEDs. nih.govresearchgate.net

The reaction is believed to proceed through a photoredox-catalyzed pathway. nih.gov Various photocatalysts have been investigated, with iridium-based complexes like Ir[(ppy)2(dtbbpy)]Cl showing notable efficiency. nih.govresearchgate.net The counterion of the photocatalyst has been observed to have a crucial effect on the reaction's efficiency, a finding that could inspire further research in the photochemistry of sulfonyl fluorides. nih.govresearchgate.net

The scope of this reaction is broad, accommodating a variety of substituted anilines and sulfonyl fluorides. nih.govresearchgate.net For instance, the reaction of N,N,4-trimethylaniline with 4-methylbenzenesulfonyl fluoride using Ir[(ppy)2(dtbbpy)]Cl as the photocatalyst and NaHCO3 as the base in acetonitrile (B52724) at 50°C under blue light irradiation for 12 hours yields the corresponding sulfonylaniline product. nih.govresearchgate.net

Performance as a Modifiable and Stable Sulfonylation Reagent

This compound stands out as a particularly useful reagent in these reactions due to its stability and modifiability. nih.govresearchgate.net Sulfonyl fluorides, in general, are stable and can be used in late-stage functionalization to create complex and diverse sulfones. nih.govresearchgate.net The bromine atom on the this compound molecule serves as a handle for further chemical transformations, allowing for the synthesis of a wide array of functionalized sulfonyl fluorides prior to the sulfonylation step. nih.govresearchgate.net This modifiability is a key advantage over other sulfonylation reagents that may lack such versatility. nih.govfrontiersin.org

Applications in Late-Stage Functionalization Strategies

The ability to modify this compound before the sulfonylation reaction makes it an excellent tool for late-stage functionalization (LSF). nih.govresearchgate.net LSF is a powerful strategy in drug discovery and development, as it allows for the rapid generation of analogues of a lead compound, which can help in exploring structure-activity relationships (SAR). nih.govresearchgate.net

For example, this compound can first undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid to introduce a new aryl group. nih.govresearchgate.net The resulting functionalized sulfonyl fluoride can then be used in the visible-light-mediated sulfonylation of an aniline to produce a complex sulfonylaniline. nih.govresearchgate.net This two-step, one-pot approach highlights the utility of this compound as a stable and modifiable reagent for synthesizing diverse and complex molecules. nih.govresearchgate.net This strategy has been successfully employed to synthesize a functionalized product in a 57% yield. nih.govresearchgate.net

Cross-Coupling Reactivity

Suzuki–Miyaura Cross-Coupling for Aryl Substitution

The bromine atom in this compound provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govresearchgate.netrsc.org This reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organic halide. yonedalabs.combohrium.com

In the context of this compound, the Suzuki-Miyaura reaction allows for the substitution of the bromine atom with a wide variety of aryl and heteroaryl groups. nih.govresearchgate.net This transformation is typically carried out using a palladium catalyst, such as Pd(OAc)2, along with a suitable ligand, like Ruphos, and a base. rsc.org DFT calculations have indicated that the palladium(0) catalyst preferentially inserts into the carbon-sulfur bond rather than the sulfur-fluorine bond. rsc.org

This reactivity is highly valuable as it enables the synthesis of a diverse library of arylated sulfonyl fluorides from a single, readily available starting material. nih.govresearchgate.net These modified sulfonyl fluorides can then be used in subsequent reactions, such as the sulfonylation of anilines, to generate complex molecular architectures. nih.govresearchgate.net The reaction demonstrates good to excellent yields and is compatible with a broad range of functional groups. rsc.org

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

This compound is also a key building block in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. bohrium.comsigmaaldrich.comrsc.org SuFEx is a set of powerful click chemistry reactions that rely on the robust yet selectively reactive nature of the S-F bond. nih.govresearchgate.net This chemistry enables the rapid and reliable connection of molecular fragments. rsc.orgresearchgate.net

Aryl sulfonyl fluorides, including this compound, are important "hubs" in SuFEx chemistry. bohrium.com The sulfonyl fluoride group is generally stable but can be activated to react with nucleophiles under specific conditions, forming a stable covalent linkage. sigmaaldrich.comnih.gov This reactivity has found broad applications in various fields, including drug discovery, chemical biology, and materials science. sigmaaldrich.comrsc.org

The SuFEx reaction often proceeds under metal-free conditions and can be accelerated by catalysts such as Lewis bases. nih.gov The unique balance of stability and reactivity of the sulfonyl fluoride group makes it an ideal functional handle for bioconjugation and the development of covalent inhibitors. nih.govnih.gov For instance, the SuFEx reaction can be used to connect a molecule containing a sulfonyl fluoride to a biological target with nucleophilic residues like tyrosine. nih.gov The versatility of SuFEx allows for the construction of diverse molecular structures from simple, readily available building blocks like this compound. bohrium.com

Interactive Data Table: Reactions and Conditions

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Ref. |

| Visible-Light Sulfonylation | Anilines, this compound | Ir[(ppy)2(dtbbpy)]Cl, Blue LEDs, 50°C | Sulfonylanilines | nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | This compound, Phenylboronic Acid | Pd(OAc)2, Ruphos | Arylated Sulfonyl Fluorides | nih.govrsc.org |

| SuFEx Chemistry | This compound, Nucleophiles | Lewis Base | Sulfonated Products | bohrium.comnih.gov |

Fundamental Principles of SuFEx Reactions

Sulfur(VI) Fluoride Exchange (SuFEx) represents a second generation of "click chemistry," a concept introduced by Sharpless and co-workers in 2014. nih.govresearchgate.netnih.gov This chemical philosophy prioritizes reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.net SuFEx chemistry is founded on the unique reactivity of compounds containing a sulfur(VI)-fluorine (SVI-F) bond, such as sulfonyl fluorides (R-SO₂F). nih.govresearchgate.netresearchgate.net

The core of SuFEx lies in the distinctive balance between stability and reactivity of the S-F bond. nih.govsigmaaldrich.com Sulfonyl fluorides are remarkably stable and inert under many conditions; for example, they are resistant to reduction, thermolysis, and nucleophilic substitution, having shown no reactivity even in refluxing aniline. nih.govsigmaaldrich.com They are also generally stable in aqueous environments and are not prone to hydrolysis. researchgate.netsigmaaldrich.comnih.gov However, this latent reactivity can be "unleashed" under specific catalytic conditions, allowing the highly electrophilic sulfur(VI) center to react selectively and efficiently with nucleophiles like silyl (B83357) ethers and amines. nih.govresearchgate.net This reaction involves the exchange of the fluoride for a nucleophile, creating robust S-O or S-N linkages. nih.govresearchgate.net

The reliability and broad applicability of SuFEx have established it as a critical tool for connecting molecular building blocks in diverse fields, including drug discovery, chemical biology, and materials science. researchgate.netsigmaaldrich.com The predictability and chemoselectivity of the reaction, which occurs exclusively at the sulfur center, make sulfonyl fluorides like this compound valuable connectors in modular synthesis. sigmaaldrich.com

Catalytic Activation Mechanisms of Sulfonyl Fluorides in SuFEx

The inherent stability of the sulfonyl fluoride bond necessitates the use of catalysts to facilitate the SuFEx reaction. Activation strategies generally focus on increasing the electrophilicity of the sulfur center or enhancing the nucleophilicity of the coupling partner. nih.gov

Several classes of catalysts are effective:

Lewis and Brønsted Bases: Organic bases such as 1,8-Diazabicycloundec-7-ene (DBU) and the hindered guanidine (B92328) base 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) are potent catalysts. nih.gov These bases typically function by deprotonating the nucleophile (e.g., a phenol (B47542) or an amine), thereby increasing its reactivity toward the sulfonyl fluoride. In some cases, silicon-based additives like hexamethyldisilazane (B44280) (HMDS) are used in conjunction with these bases to trap the fluoride byproduct as a stable Si-F bond, which helps drive the reaction forward. nih.gov

Lewis Acids: Metal-based Lewis acids, particularly calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), have been shown to effectively catalyze SuFEx reactions. nih.govnih.gov The proposed mechanism involves coordination of the Lewis acidic calcium center to the oxygen or fluorine atoms of the sulfonyl fluoride. This coordination enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. nih.gov This activation is particularly effective for forming S-N bonds with silylated amines. nih.gov

Bifluoride Salts (HF₂⁻): These salts can also serve as catalysts, activating the S-F bond for exchange with silyl-protected phenols. researchgate.net

Proximity-Enabled Activation: In biological contexts, activation does not always require an external catalyst. When a sulfonyl fluoride is held in close proximity to a nucleophilic amino acid residue (like lysine (B10760008), histidine, or tyrosine) within a protein's binding pocket, the local chemical environment and hydrogen bonding can be sufficient to activate the S-F bond for a covalent reaction. nih.gov

A unified catalytic system combining a Lewis acid (Ca(NTf₂)₂) with a Lewis base (1,4-diazabicyclo[2.2.2]octane, DABCO) has been developed. This dual approach provides a mild and broadly applicable method for activating sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides for reaction with amines at room temperature. The proposed mechanism suggests an initial activation of the S(VI) fluoride by the catalyst system, forming a more reactive intermediate that readily engages the amine nucleophile.

Mechanistic Elucidation Studies

Investigation of Counterion Effects on Reaction Efficiency

The efficiency of Lewis acid-catalyzed SuFEx reactions is influenced by the choice of catalyst and its counterion, as well as the electronic properties of the sulfonyl fluoride substrate. Studies using Ca(NTf₂)₂ have provided insight into these effects.

In the Ca(NTf₂)₂-catalyzed reaction between sulfonyl fluorides and N-trimethylsilylmorpholine (TMS-morpholine), the presence of the calcium catalyst is crucial for high yields with many substrates. For instance, the reaction with 4-cyanobenzenesulfonyl fluoride yields only 28% of the corresponding sulfonamide in the absence of the catalyst, whereas the yield increases to 94% with 10 mol % Ca(NTf₂)₂. nih.gov This demonstrates a significant catalytic effect.

However, the degree of this effect is substrate-dependent. For sulfonyl fluorides bearing strongly electron-withdrawing groups, such as 2-nitrobenzenesulfonyl fluoride, a substantial yield (50%) of the product can be obtained even without the calcium catalyst. nih.gov This indicates that the inherent reactivity of the sulfonyl fluoride, enhanced by the nitro group, is high enough for a background reaction to occur. Nonetheless, the catalyst still provides a benefit.

The proposed mechanism suggests that the Lewis acid coordinates to the sulfonyl fluoride, activating it for nucleophilic attack. nih.gov Concurrently, the trimethylsilyl (B98337) group on the amine traps the displaced fluoride ion, forming the highly stable trimethylsilyl fluoride (TMSF). The formation of TMSF is observed regardless of the specific Lewis acid catalyst used (e.g., Ca(NTf₂)₂, Ca(OTf)₂, or LiNTf₂), suggesting that the silicon moiety acts as a fluoride scavenger, which frees the Lewis acid to continue the catalytic cycle rather than being sequestered by an irreversible metal-fluoride bond. nih.govclaremont.edu

Table 1: Effect of Calcium Catalyst on SuFEx Reaction Yields Data sourced from a study on Lewis acid-catalyzed sulfur fluoride exchange. nih.gov

| Sulfonyl Fluoride | Nucleophile | Catalyst | Yield (%) |

| 4-Cyanobenzenesulfonyl fluoride | TMS-morpholine | None | 28 |

| 4-Cyanobenzenesulfonyl fluoride | TMS-morpholine | 10 mol % Ca(NTf₂)₂ | 94 |

| 2-Nitrobenzenesulfonyl fluoride | TMS-morpholine | None | 50 |

| 2-Nitrobenzenesulfonyl fluoride | TMS-morpholine | 10 mol % Ca(NTf₂)₂ | 92 |

Radical Pathways in Photoredox Processes

Beyond two-electron ionic pathways, sulfonyl fluorides can participate in radical reactions, significantly expanding their synthetic utility. Visible-light photoredox catalysis has emerged as a powerful method for generating sulfonyl radicals from various precursors under mild conditions. rsc.orgnih.gov

One established mechanism involves the photocatalytic activation of aryl diazonium salts. In a typical cycle, an excited photocatalyst (e.g., [Ru(bpy)₃]²⁺*) reduces the diazonium salt to generate an aryl radical and dinitrogen gas. nih.gov This aryl radical can then be trapped by a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form an intermediate aryl sulfonyl radical. nih.govnih.gov This radical is subsequently fluorinated by a fluorine source like N-fluorobenzenesulfonimide (NFSI) to yield the final aryl sulfonyl fluoride product. nih.gov

Another strategy employs redox-active fluorosulfonyl radical precursors, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. nih.gov Upon single-electron reduction by an excited photocatalyst, these precursors undergo homolytic cleavage of the N-S bond to directly release the fluorosulfonyl radical (FSO₂•). This highly reactive species can then add to olefins, initiating further transformations. nih.gov

The this compound molecule itself contains a handle suitable for further functionalization via radical pathways. The para-bromophenyl group can participate in subsequent transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. nih.gov This allows for the chemoselective modification of the aryl ring without disturbing the sulfonyl fluoride moiety, demonstrating the orthogonality of these reaction types. nih.gov This dual reactivity makes this compound a versatile building block for constructing complex molecules.

Table 2: Selected Strategies for Generating Sulfonyl Radicals via Photoredox Catalysis

| Radical Precursor | SO₂ Source | Fluorine Source | Photocatalyst System (Example) | Resulting Radical |

| Aryl Diazonium Salts | DABSO | NFSI | Ru(bpy)₃Cl₂ / Visible Light | Aryl Sulfonyl Radical |

| Arylazo Sulfones | K₂S₂O₅ | NFSI | Visible Light (catalyst-free) | Aryl & Sulfonyl Radicals |

| Imidazolium Salts (FABI) | Internal | Internal | Ir(ppy)₃ / Visible Light | Fluorosulfonyl Radical (FSO₂•) |

Advanced Applications in Organic Synthesis

Versatile Building Block in Complex Molecular Architectures

The structure of 4-bromobenzenesulfonyl fluoride (B91410), featuring a bromine atom on a benzene (B151609) ring, makes it an ideal substrate for numerous transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the creation of carbon-carbon and carbon-heteroatom bonds. The bromine atom can be readily substituted through well-established methods such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide variety of organic fragments at this position.

For instance, the bromine moiety can participate in palladium-catalyzed cross-coupling reactions to functionalize otherwise unactivated aryl-halogen bonds. nsf.gov This capability enables the synthesis of complex aryl structures that can be further modified. The presence of the sulfonyl fluoride group often remains intact during these transformations, providing a handle for subsequent chemical manipulation. This sequential reactivity is a cornerstone of its utility, allowing chemists to build molecular complexity in a controlled, step-wise manner.

Research has demonstrated the successful use of bromo-functionalized compounds in Suzuki and Sonogashira cross-coupling reactions to yield desired products. mdpi.com While these specific examples used a different bromo-substituted core, the underlying principle of using a bromine atom as a site for coupling is directly applicable to 4-bromobenzenesulfonyl fluoride. The ability to perform these coupling reactions is critical for synthesizing molecules with tailored electronic and structural properties for applications in materials science and medicinal chemistry.

The versatility of this building block is highlighted in its application for creating diverse molecular frameworks. The following table illustrates the types of cross-coupling reactions in which aryl bromides, such as this compound, can participate to form complex structures.

| Cross-Coupling Reaction | Reactant | Catalyst | Bond Formed | Resulting Structure |

| Suzuki Coupling | Arylboronic acid | Palladium | C-C | Biaryl |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | C-C | Aryl-alkyne |

| Heck Coupling | Alkene | Palladium | C-C | Aryl-alkene |

| Buchwald-Hartwig Amination | Amine | Palladium | C-N | Aryl-amine |

| Stille Coupling | Organostannane | Palladium | C-C | Biaryl |

This table showcases the synthetic potential unlocked by the bromine atom on the this compound scaffold, enabling the construction of a multitude of complex molecular architectures.

Applications in Chemical Biology and Medicinal Chemistry

Development and Utilization of Chemical Probes

The ability of 4-bromobenzenesulfonyl fluoride (B91410) to covalently modify proteins has made it a valuable scaffold for the design of chemical probes. These probes are instrumental in understanding complex biological processes by allowing for the identification, tracking, and functional analysis of proteins within their native environment.

Application as Chemical Probes in Biological Systems

While the broader class of sulfonyl fluorides has been extensively used to create chemical probes for target identification and validation, specific applications of 4-bromobenzenesulfonyl fluoride as a standalone probe in biological systems are part of a larger library of covalent fragments used for screening. The sulfonyl fluoride moiety is a privileged electrophile due to its appropriate balance of stability in aqueous environments and reactivity towards several nucleophilic amino acid residues, including serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine. rsc.org This reactivity profile allows for the covalent labeling of a wide range of proteins, facilitating the discovery of new binding sites and the identification of previously unknown targets of small molecules. rsc.orgnih.gov The incorporation of a sulfonyl fluoride, such as in this compound, into a ligand can transform a reversible binder into a covalent inhibitor, a strategy that is valuable for deconvoluting the targets of compounds identified in phenotypic screens. rsc.org

Design of Activity-Based Probes

Activity-based probes (ABPs) are a powerful class of chemical probes that covalently bind to the active site of specific enzymes, providing a direct measure of their catalytic activity. The design of ABPs often involves the incorporation of a reactive "warhead," a recognition element, and a reporter tag. Sulfonyl fluorides, including derivatives of this compound, are excellent candidates for the warhead component.

To function as an ABP, the this compound scaffold can be functionalized with a reporter group, such as an alkyne or an azide, which allows for the subsequent attachment of a biotin (B1667282) tag for enrichment or a fluorophore for visualization via click chemistry. For instance, an alkyne-tagged sulfonyl fluoride has been successfully used to covalently modify and identify active members of the S1 family of serine proteases from complex proteomes. nih.gov A structurally related compound, 4-(2-(Hex-5-ynamido)ethyl)benzenesulfonyl fluoride, is an example of an alkyne-functionalized sulfonyl fluoride activity-based probe that can be used for targeting, isolating, and identifying proteins. nih.gov This demonstrates the potential for creating similar activity-based probes starting from a this compound core to investigate the activity of various enzyme classes.

Enzyme Inhibition and Therapeutic Discovery

The covalent modification of enzymes by this compound is a key mechanism for its use in therapeutic discovery. By irreversibly binding to key catalytic residues, it can effectively inhibit enzyme function, making it a valuable tool for studying enzyme mechanisms and for the development of new drugs.

Role as Protease Inhibitors

The sulfonyl fluoride moiety is a well-established pharmacophore for the inhibition of serine proteases. A prominent example is 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), a close structural relative of this compound, which is a widely used broad-spectrum, irreversible serine protease inhibitor. nih.govnih.govnih.govresearchgate.net AEBSF has been shown to inhibit a range of proteases, including trypsin, chymotrypsin, plasmin, and thrombin. nih.gov The inhibitory action of these compounds stems from the covalent modification of the catalytic serine residue within the enzyme's active site. researchgate.net This established role of the sulfonyl fluoride group highlights the potential of this compound and its derivatives as effective protease inhibitors for therapeutic applications.

Inhibition of Human Carboxylesterase 1A (hCES1A) Activity

Recent research has specifically identified this compound as a potent inhibitor of human carboxylesterase 1A (hCES1A). In a high-throughput screening of a library of covalent fragments, this compound demonstrated strong and selective inhibitory activity against hCES1A. nih.gov hCES1A is a crucial serine hydrolase involved in the metabolism of a wide variety of drugs and endogenous compounds. nih.govnih.gov The inhibition of hCES1A can have significant implications for drug-drug interactions and the development of therapeutics that modulate its activity.

Table 1: Inhibitory Activity of Selected Compounds against hCES1A

| Compound | Target Enzyme | Inhibitory Effect |

| This compound | hCES1A | Potent and selective inhibition |

| 2,2,2-Trifluoroacetophenone | hCES1A | Potent anti-hCES1A effects |

This table summarizes the findings from a high-throughput screening of a covalent fragment library, highlighting the potent inhibitory effects of this compound on hCES1A.

Investigations into Covalent Binding Modes with Catalytic Residues (e.g., Serine Triads)

The mechanism of inhibition by this compound involves the covalent modification of the catalytic serine residue within the active site of enzymes like hCES1A. The catalytic triad (B1167595) of serine proteases and hydrolases, typically composed of serine, histidine, and aspartate, is essential for their catalytic activity. The serine residue acts as the primary nucleophile in the hydrolysis of substrates.

The electrophilic sulfur atom of the sulfonyl fluoride group in this compound is susceptible to nucleophilic attack by the hydroxyl group of the active site serine. This reaction results in the formation of a stable sulfonyl-enzyme conjugate, effectively and irreversibly inactivating the enzyme. rsc.org The stability of this covalent bond is a key feature of its inhibitory action. While detailed crystallographic studies of the this compound adduct with hCES1A are not yet available, the well-established reactivity of sulfonyl fluorides with serine residues provides a clear model for its binding mode. rsc.orgnih.gov

Significance in the Discovery of Bioactive Molecules

The sulfonyl fluoride moiety is a key electrophilic "warhead" in the development of targeted covalent inhibitors and chemical probes. rsc.orgnih.gov Unlike traditional covalent modifiers that primarily target cysteine residues, sulfonyl fluorides have the distinct advantage of being able to react with a broader range of nucleophilic amino acid residues, including tyrosine, lysine, histidine, serine, and threonine. rsc.org This expanded targeting capability significantly broadens the scope of the "druggable" proteome, opening up new avenues for therapeutic intervention. rsc.org

The process of discovering new bioactive molecules often employs sulfonyl fluoride-containing compounds in several ways:

Activity-Based Protein Profiling (ABPP): By attaching a reporter tag (like a fluorophore or an affinity handle) to a sulfonyl fluoride core, researchers can create activity-based probes (ABPs). nih.gov These probes covalently label active enzymes in complex biological systems, allowing for the identification and characterization of new drug targets. Sulfonyl fluoride analogues have been specifically utilized as activity-based probes for serine proteases. sigmaaldrich.com

Inhibiting Protein-Protein Interactions (PPIs): The unique reactivity of the sulfonyl fluoride group can be harnessed to develop inhibitors that disrupt or stabilize protein-protein interactions, which are implicated in numerous diseases. nih.gov For instance, a sulfonyl fluoride-based compound was designed to covalently target a lysine residue in the protein transthyretin, stabilizing its tetrameric structure and preventing the formation of disease-causing amyloid fibrils. nih.gov

Fragment-Based Drug Discovery: Sulfonyl fluoride fragments are used in screening campaigns to identify initial binding candidates for a protein of interest. mdpi.com A notable application is the development of chemical probes for cereblon (CRBN), a component of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.gov The probe EM12-SF, which contains a sulfonyl fluoride group, was designed to covalently bind to a histidine residue in cereblon, leading to the discovery of novel molecular glue degraders. nih.gov

This strategic use of the sulfonyl fluoride warhead in chemical probes and inhibitor design has proven instrumental in advancing covalent drug discovery and functionally annotating the proteome. claremont.edunih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity and reactivity of benzenesulfonyl fluoride derivatives are highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds as chemical probes or therapeutic agents.

Impact of Halogen Substitution on Biological Potency and Reactivity

The nature of the halogen substituent on the benzene (B151609) ring significantly influences the biological properties of the compound. The effects can vary depending on the biological target and system being studied, highlighting the importance of factors like atomic size, lipophilicity, and electronegativity.

In a study on sulfur-containing flavonoids, the antioxidant activity was found to decrease in the order of F > Cl > Br > I. researchgate.net This trend correlates with the decreasing electronegativity of the halogen, which affects the ability of the compound to stabilize a free radical intermediate. researchgate.net Conversely, a separate investigation into halogen-substituted cobalt bis(dicarbollide) derivatives found that antibacterial activity improved with the increasing atomic mass of the halogen substituent (I > Br > Cl > F). rsc.org In this context, the addition of a single iodine atom resulted in the most selective antibacterial effect against Staphylococcus aureus. rsc.org Another study noted that for certain flavonoids, antibacterial potency against both Gram-positive and Gram-negative bacteria increased in ascending order from fluorine to iodine, suggesting that molecular size played a more critical role than electronic properties in that specific structural framework. researchgate.net

| Halogen Substituent | Observed Effect on Activity | Correlated Property | Biological Context | Source |

|---|---|---|---|---|

| Fluorine (F) | Highest Activity | High Electronegativity | Antioxidant (Flavonoids) | researchgate.net |

| Chlorine (Cl) | Moderate Activity | Intermediate Electronegativity/Size | Antioxidant/Antibacterial | researchgate.netrsc.org |

| Bromine (Br) | Moderate to High Activity | Intermediate Electronegativity/Size | Antioxidant/Antibacterial | researchgate.netrsc.org |

| Iodine (I) | Highest Activity | Large Atomic Mass/Size | Antibacterial (Cobalt bis(dicarbollide) / Flavonoids) | researchgate.netrsc.org |

Correlative Analyses of Electronic Properties and Biological Activity

The electronic character of substituents on the benzene ring directly modulates the reactivity of the sulfonyl fluoride group. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electrophilicity of the sulfur atom, which in turn affects the compound's stability in aqueous solution and its reactivity towards biological nucleophiles.

A study measuring the intrinsic reactivity and hydrolytic stability of various substituted benzenesulfonyl fluorides provided clear evidence of these electronic effects. mdpi.com For example, the presence of an electron-donating amino group increased the half-life of the compound compared to the unsubstituted benzenesulfonyl fluoride, indicating greater stability. mdpi.com This is attributed to the amino group donating electron density to the ring, which reduces the electrophilicity of the sulfonyl fluoride moiety. mdpi.com Conversely, electron-withdrawing groups like carboxylic acids also influence the compound's reactivity profile. mdpi.com

| Compound | Substituent | Position | Electronic Effect | Half-life (t1/2) in hours | Source |

|---|---|---|---|---|---|

| Benzenesulfonyl fluoride | -H | - | Neutral | 15 | mdpi.com |

| 3-Aminobenzenesulfonyl fluoride | -NH₂ | meta | Electron-donating | 111 | mdpi.com |

| 4-Aminobenzenesulfonyl fluoride | -NH₂ | para | Electron-donating | 142 | mdpi.com |

| 3-Carboxybenzenesulfonyl fluoride | -COOH | meta | Electron-withdrawing | 48 | mdpi.com |

| 4-Carboxybenzenesulfonyl fluoride | -COOH | para | Electron-withdrawing | 24 | mdpi.com |

This data illustrates that by strategically choosing substituents, the reactivity and stability of a sulfonyl fluoride probe can be fine-tuned for a specific biological application. mdpi.com

Examination of Linker Effects in Probe Reactivity

The modular design of probes, often facilitated by synthetic strategies like the Ugi four-component reaction, allows for systematic variation of the linker to optimize performance. nih.govuni-muenchen.de Research has shown that the linker's composition can influence probe reactivity and efficacy. For instance, in a study of sulfonyl fluoride probes, those where the reactive phenylsulfonyl fluoride group was connected via an acetyl linker demonstrated lower labeling efficacy. mdpi.com This was hypothesized to be due to an increased rate of aqueous hydrolysis, a side reaction that deactivates the probe before it can engage its biological target. mdpi.com This finding underscores the importance of linker design in balancing probe stability with the desired reactivity towards the target biomolecule.

Computational and Theoretical Studies

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These computational techniques solve the Schrödinger equation for a given atomic arrangement, providing detailed information about the electronic distribution and energy of the system.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com

For 4-Bromobenzenesulfonyl fluoride (B91410), the HOMO is expected to be localized primarily on the electron-rich brominated benzene (B151609) ring, while the LUMO is likely centered on the electron-withdrawing sulfonyl fluoride group, particularly involving the σ* orbital of the S-F bond. bac-lac.gc.ca The precise energy values and the resulting energy gap would require specific DFT calculations, which are not available in the published literature reviewed.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs, closely resembling a Lewis structure. uni-muenchen.de This method quantifies the electron density distribution, atomic charges, and the nature of bonding interactions (e.g., covalent vs. ionic character). NBO analysis is particularly useful for studying delocalization effects, such as hyperconjugation, by examining interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity by identifying electron-rich and electron-poor regions. nih.gov Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) indicate sites for nucleophilic attack.

For 4-Bromobenzenesulfonyl fluoride, an MEP map would be expected to show a significant negative potential around the two oxygen atoms of the sulfonyl group due to their high electronegativity and lone pairs. A region of strong positive potential would likely be found on the sulfur atom, making it a primary electrophilic site. The bromine atom and the aromatic ring would also exhibit distinct electrostatic features influencing their reactivity. A detailed, calculated MEP map for this specific molecule has not been found in the reviewed scientific papers.

Prediction of Reactivity and Binding Modes

Computational methods can extend beyond static properties to predict how a molecule will behave in a chemical reaction or how it will interact with a biological target.

Sulfonyl fluorides are recognized as a privileged class of "warheads" for covalent inhibitors in chemical biology. They can form stable covalent bonds with nucleophilic residues in proteins, such as serine, threonine, or lysine (B10760008). Computational modeling can be used to predict the likelihood and nature of these covalent interactions. By simulating the reaction pathway between this compound and a model nucleophile, researchers can calculate the activation energy barriers and reaction energies. This information helps in understanding its reactivity and potential as a covalent modifier of biomolecules. Lower activation barriers would suggest a higher propensity for covalent bond formation. While the general reactivity of sulfonyl fluorides is known, specific computational studies predicting the covalent bonding interactions of this compound were not identified in the literature search.

Mechanistic Insights from Theoretical Models

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving aryl sulfonyl fluorides like this compound. These theoretical models allow for the detailed exploration of reaction pathways, the characterization of transient intermediates, and the determination of transition state energies, providing insights that are often difficult to obtain through experimental methods alone.

A significant area of investigation has been the simulation of the formation of aryl sulfonyl fluorides. For instance, comprehensive computational studies have been conducted on the synthesis of these compounds through mechanisms such as Bi(III) redox-neutral catalysis. nih.gov These simulations map out the entire catalytic cycle, which can be broken down into three principal stages:

Transmetallation: This initial stage involves the generation of a key Bi(III)-phenyl intermediate. Theoretical models show that this step is often facilitated by a base. nih.gov

SO₂ Insertion: The crucial step where sulfur dioxide is inserted into the Bi(III)-carbon bond, leading to the formation of a Bi(III)-O-sulfonyl-aryl (Bi(III)-OSOAr) intermediate. nih.gov

Oxidative Fluorination and Catalyst Regeneration: The final stage where the sulfonyl intermediate undergoes oxidation and fluorination to yield the final aryl sulfonyl fluoride product, regenerating the Bi(III) catalyst for the next cycle. nih.gov

Each of these stages is characterized by specific transition states and intermediates, the energies of which can be calculated to determine the kinetic and thermodynamic feasibility of the proposed pathway. DFT calculations have been instrumental in identifying the rate-determining steps and in understanding the precise role of catalysts and additives in lowering the activation energy barriers. nih.gov For example, calculations have quantified the energy barriers for key steps like SO₂ insertion, providing valuable data for reaction optimization. nih.gov

Beyond catalytic synthesis, computational models are also applied to understand the reactivity of the sulfonyl fluoride group itself, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. nih.gov These reactions are central to the utility of compounds like this compound in click chemistry. Theoretical simulations of SuFEx reactions explore the interaction of the sulfonyl fluoride with various nucleophiles. The models can predict the potential energy surface (PES) of the reaction, revealing whether the mechanism is closer to an Sₙ2-type displacement or an addition-elimination pathway. nih.gov

Furthermore, theoretical studies have explored radical-based reaction mechanisms for both the formation and functionalization of sulfonyl fluorides. mdpi.comresearchgate.net The presence of radical intermediates, often proposed based on experimental observations, can be confirmed and characterized through computational analysis. mdpi.com These simulations help in understanding the regioselectivity and stereoselectivity of such reactions.

The data generated from these computational simulations are critical for the rational design of new catalysts and for predicting the reactivity of novel sulfonyl fluoride derivatives. nih.gov

Interactive Data Table: Calculated Energy Barriers in Aryl Sulfonyl Fluoride Formation

The table below presents theoretical data from a computational study on the Bi(III)-catalyzed formation of aryl sulfonyl fluorides, illustrating the energy barriers associated with key mechanistic steps. nih.gov

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

| SO₂ Insertion | Bi(III)-complex | 17.5 |

| Transmetallation | Designed Bi(III) catalyst | <16.4 |

| Transmetallation | Designed Sb(III) catalyst | <16.4 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 4-Bromobenzenesulfonyl fluoride (B91410), offering unambiguous structural confirmation through the analysis of various atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton (¹H) NMR spectroscopy is utilized to confirm the substitution pattern of the aromatic ring. The spectrum of 4-Bromobenzenesulfonyl fluoride is expected to display a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring, often referred to as an AA'BB' system. This results in two sets of signals, each integrating to two protons.

The protons ortho to the electron-withdrawing sulfonyl fluoride group are deshielded and appear at a lower field (higher ppm value) compared to the protons ortho to the bromine atom. For the closely related compound, 4-bromobenzenesulfonyl chloride, these signals appear as two distinct doublets.

Table 7.1: Representative ¹H NMR Data for 4-Bromobenzenesulfonyl Analogs

| Protons | Chemical Shift (δ) ppm (Analog) | Multiplicity |

|---|---|---|

| H-2, H-6 (ortho to -SO₂Cl) | 7.90 | Doublet |

| H-3, H-5 (ortho to -Br) | 7.79 | Doublet |

Data for 4-Bromobenzenesulfonyl chloride in CDCl₃. The spectrum of this compound is expected to be very similar.

This distinct pattern confirms the para-substitution of the bromine atom and the sulfonyl fluoride group on the benzene ring.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Structural Confirmation and Yield Determination

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful tool for the direct detection of the fluorine atom in the sulfonyl fluoride moiety. researchgate.net Given that ¹⁹F is a 100% naturally abundant nucleus with a high gyromagnetic ratio, this technique provides a clean spectrum with a single, sharp signal for this compound, free from background interference. researchgate.net

The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. For aryl sulfonyl fluorides, this signal typically appears in a well-defined region of the spectrum. The ¹⁹F NMR spectrum of benzenesulfonyl fluoride shows a signal at approximately +65.5 ppm (relative to CFCl₃). sigmaaldrich.com The presence of the bromine atom at the para position is expected to have a minor effect on this chemical shift.

This single peak provides definitive evidence for the presence of the S-F bond. Furthermore, ¹⁹F NMR can be used for quantitative analysis, allowing for the determination of reaction yield by integrating the signal against a known internal standard.

Table 7.2: Expected ¹⁹F NMR Chemical Shift for this compound

| Nucleus | Expected Chemical Shift (δ) ppm | Reference Compound |

|---|

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are expected for the aromatic carbons due to the molecule's symmetry.

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. chemicalbook.com The fluorine atom will couple with the carbon atoms of the benzene ring over one or more bonds, leading to the splitting of the carbon signals into doublets or more complex multiplets. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms.

¹JCF: A large coupling is expected for the carbon atom directly attached to the sulfonyl fluoride group (C1), though this is technically a ²JCF through the sulfur atom and is typically small.

²JCF: The ortho carbons (C2, C6) will show coupling to the fluorine.

³JCF: The meta carbons (C3, C5) will also exhibit coupling.

⁴JCF: The para carbon (C4), bonded to bromine, will show the smallest coupling.

This through-bond coupling provides valuable structural confirmation. caltech.eduwestmont.edu For example, in similar structures like (E)-[3-(4-fluorophenyl)-1-phenyl]prop-2-en-1-one, a ³JCF of 8.6 Hz and a ⁴JCF of 2.9 Hz are observed. westmont.edu

Table 7.3: Predicted ¹³C NMR Assignments and Expected C-F Couplings

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C1 (-SO₂F) | 130 - 140 | Multiplet (small J) |

| C2, C6 | 128 - 135 | Doublet |

| C3, C5 | 130 - 135 | Doublet |

Variable-Temperature NMR for Mechanistic Studies

Variable-Temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as conformational changes or reaction kinetics. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals, such as broadening or coalescence, which provides information about the energy barriers of these processes. nih.gov

For this compound, VT-NMR could be employed to study the rotational barrier around the C-S bond. At low temperatures, the rotation might be slow enough on the NMR timescale to result in distinct signals for the ortho and meta protons or carbons, which would otherwise be equivalent due to free rotation at room temperature. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged peak. By analyzing the coalescence temperature and the frequency difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational process can be calculated, providing insight into the conformational dynamics and steric or electronic effects influencing the rotation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for the analysis of volatile and thermally stable compounds.

However, the direct analysis of aryl sulfonyl fluorides by GC-MS can be challenging. These compounds may exhibit limited thermal stability, potentially degrading in the hot GC injector or on the column. For instance, studies on other sulfonyl fluorides, such as perfluorooctane sulfonyl fluoride (PFOSF), have shown a failure to produce chromatographic peaks under standard GC-MS conditions.

If analysis is successful, the mass spectrum would provide key information. The molecular ion peak ([M]⁺) would confirm the molecular weight of this compound (238.06 g/mol , considering the isotopes ⁷⁹Br and ³²S). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Common fragmentation patterns for aromatic compounds in MS include the loss of small molecules or radicals. whitman.edu For this compound, characteristic fragments would likely arise from the cleavage of the C-S and S-F bonds. A prominent fragmentation pathway for aromatic sulfonamides is the elimination of SO₂. nih.gov

Table 7.4: Potential Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 238/240 | [C₆H₄BrSO₂F]⁺ (Molecular Ion) |

| 155/157 | [C₆H₄Br]⁺ |

| 173 | [C₆H₄SO₂F]⁺ |

Due to potential analytical difficulties, derivatization to a more stable compound or the use of softer ionization techniques and alternative separation methods like liquid chromatography may be necessary for robust analysis.

Nano-Liquid Chromatography-Tandem Mass Spectrometry (nanoLC-MS/MS) for Biological Applications

This compound is part of the aryl sulfonyl fluoride class of compounds, which have emerged as valuable chemical probes for covalently modifying proteins. The covalent nature of their interaction makes them particularly suited for analysis by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS), a cornerstone technique in proteomics for identifying proteins and mapping their modification sites with high sensitivity.

In a typical biological application, this compound can be used to identify novel binding sites or to functionally annotate proteins within a complex biological sample. The sulfonyl fluoride moiety acts as a reactive "warhead" that forms a stable covalent bond with nucleophilic amino acid residues such as lysine (B10760008), tyrosine, serine, and histidine. researchgate.netnih.govenamine.net This targeted covalent modification effectively "tags" the protein of interest.

The analytical workflow involves several key steps:

Incubation: The probe (this compound) is incubated with a protein mixture or cell lysate.

Digestion: The proteins are enzymatically digested, typically with trypsin, to generate a complex mixture of peptides.

Chromatographic Separation: The peptide mixture is injected into a nanoLC system. The nanoflow rates (typically 100-1000 nL/min) coupled with high-efficiency capillary columns provide exceptional separation of these complex samples.

Mass Spectrometric Analysis: The separated peptides are ionized and analyzed by a tandem mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptide (MS1 scan). It then selects specific peptides, fragments them, and measures the m/z of the resulting fragments (MS2 or tandem MS scan).

The covalent attachment of the 4-bromobenzenesulfonyl group results in a specific mass shift in the modified peptide. This mass shift is readily detected in the MS1 scan. Subsequent MS/MS analysis of the modified peptide allows for the precise identification of the modified amino acid residue, thereby pinpointing the exact site of interaction on the protein. nih.gov This "bottom-up" proteomics approach is instrumental in validating protein targets and elucidating the specific residues involved in binding.

| Parameter | Description | Relevance to this compound Analysis |

| Instrumentation | High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) coupled to a nano-flow HPLC system. | Provides the high mass accuracy and sensitivity required to detect modified peptides in complex biological mixtures. |

| Sample Preparation | Protein extraction, covalent modification with the probe, and enzymatic digestion (e.g., trypsin). | Covalent modification by the sulfonyl fluoride warhead is the key step that enables subsequent identification of the target protein and binding site. |

| Data Analysis | Specialized software to search MS/MS spectra against protein databases, including the specific mass modification introduced by the probe. | Crucial for identifying the peptide sequence and the exact amino acid residue that has been covalently modified by the 4-bromobenzenesulfonyl moiety. |

Chromatographic Separation Methods

Chromatographic techniques are indispensable for both the purification of this compound after synthesis and for its analysis.

Silica Gel Flash Column Chromatography for Purification

Silica gel flash column chromatography is a standard and efficient method for the purification of synthesized this compound, separating it from unreacted starting materials and reaction byproducts. This technique leverages the principles of normal-phase adsorption chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a non-polar organic solvent or a mixture of solvents.

Compounds are separated based on their polarity. More polar compounds adsorb more strongly to the silica gel and therefore elute more slowly, while less polar compounds travel through the column more quickly. The polarity of the mobile phase (eluent) is carefully chosen to achieve optimal separation. A gradient of increasing polarity, for instance by gradually increasing the percentage of a polar solvent like ethyl acetate in a non-polar solvent like hexanes, is often employed to elute compounds with varying polarities.

For compounds structurally similar to this compound, such as (4-Bromophenyl)methanesulfonyl fluoride, purification has been successfully achieved using silica gel flash chromatography with a gradient of 0-100% ethyl acetate in hexanes. This indicates that a similar solvent system would be effective for purifying this compound.

| Parameter | Typical Value / Description | Purpose |

| Stationary Phase | Silica Gel (e.g., SiliaFlash F60, 40-63 µm) | The polar adsorbent that separates compounds based on polarity differences. |

| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate Gradient (e.g., 0% to 100% Ethyl Acetate) | A mixture of non-polar and polar solvents; the gradient is adjusted to control the elution of the desired compound and separate it from impurities. |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization | Used to monitor the progress of the separation and identify fractions containing the purified product. |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analytical assessment of the purity of this compound and for its preparative purification on a larger scale. Due to the presence of both bromine and fluorine atoms, specialized stationary phases can offer unique selectivity.

Reversed-Phase HPLC: This is the most common mode of HPLC.

Stationary Phase: Non-polar, typically C18 (octadecylsilane) or C8 bonded to silica particles. Fluorinated stationary phases, such as fluorodecyl or fluoroether phases, can provide alternative selectivity for halogenated compounds, often leading to improved resolution. nih.gov

Mobile Phase: A polar solvent mixture, commonly water and a miscible organic solvent like acetonitrile (B52724) or methanol.

Separation Principle: Compounds are separated based on their hydrophobicity. Less polar (more hydrophobic) compounds are retained longer on the non-polar stationary phase.

Normal-Phase HPLC:

Stationary Phase: Polar, such as silica or alumina.

Mobile Phase: A non-polar solvent mixture, like hexane with a small amount of a more polar modifier like isopropanol or ethyl acetate.

Separation Principle: Similar to flash chromatography, separation is based on polarity, with more polar compounds being retained longer.

The choice between reversed-phase and normal-phase depends on the specific separation required. For routine purity analysis, a gradient reversed-phase method on a C18 column is often the first choice. For difficult separations or preparative work, exploring fluorinated phases or normal-phase chromatography may be beneficial. nih.gov

| HPLC Mode | Stationary Phase | Mobile Phase Example | Elution Order |

| Reversed-Phase | C18 (ODS), Fluorodecyl | Water/Acetonitrile Gradient | More polar compounds elute first. |

| Normal-Phase | Silica, Alumina | Hexane/Ethyl Acetate | Less polar compounds elute first. |

X-ray Crystallography

Co-crystallography for Elucidation of Ligand-Protein Binding Modes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules, including how a ligand binds to its protein target at an atomic level. This compound is an excellent candidate for co-crystallography studies due to the reactive nature of its sulfonyl fluoride group. nih.gov

The sulfonyl fluoride moiety can form a covalent bond with nucleophilic residues (e.g., Lysine, Tyrosine, Serine) within the binding pocket of a target protein. nih.govnih.gov This covalent interaction offers a significant advantage for crystallography. By forming a stable, irreversible complex, it traps the ligand in a single, well-defined orientation within the protein's binding site. This homogeneity is crucial for obtaining the high-quality crystals required for successful X-ray diffraction experiments.

The process involves:

Complex Formation: The target protein is incubated with this compound to allow for covalent bond formation.

Crystallization: The resulting stable protein-ligand complex is subjected to various crystallization screening conditions to grow single, well-ordered crystals.

Data Collection and Structure Solution: The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be built and refined.

The resulting crystal structure provides unambiguous evidence of the ligand's binding mode, revealing the precise interactions between the 4-bromobenzenesulfonyl moiety and the amino acid residues of the protein. nih.gov This detailed structural information is invaluable for structure-based drug design, guiding the optimization of ligand affinity and selectivity.

| Feature of this compound | Role in Co-Crystallography |

| Sulfonyl Fluoride Group | Acts as a covalent warhead, reacting with nucleophilic residues (Lys, Tyr, Ser, His) to form a stable protein-ligand complex. |

| Covalent Bond Formation | Traps the ligand in a specific pose, reducing conformational heterogeneity and facilitating the growth of high-quality crystals. |

| Resulting Structure | Provides a high-resolution, unambiguous map of the ligand-protein interactions, confirming the binding site and orientation. |

Future Research Directions for 4 Bromobenzenesulfonyl Fluoride

Development of Novel Synthetic Routes and Reagents

The synthesis of sulfonyl fluorides, including 4-Bromobenzenesulfonyl fluoride (B91410), is a pivotal area for future research, with a strong emphasis on developing greener, more efficient, and scalable methods. Historically, the synthesis often required harsh or toxic reagents like sulfuryl fluoride (SO2F2) gas. sciencedaily.com

Future work will likely focus on several promising strategies:

Green Chemistry Approaches: A significant advancement has been the development of an environmentally friendly process that converts thiols and disulfides into sulfonyl fluorides using a combination of SHC5® and potassium fluoride (KF). sciencedaily.com This method is notable for producing only non-toxic sodium and potassium salts as byproducts, minimizing environmental impact. sciencedaily.com Adapting this type of green synthesis for the large-scale production of 4-Bromobenzenesulfonyl fluoride from 4-bromothiophenol (B107966) or its corresponding disulfide would be a major step forward.

One-Pot Syntheses: Innovative one-pot procedures are being developed to create sulfonyl fluorides from readily available primary sulfonamides. orgsyn.org One such method utilizes a pyrylium (B1242799) tetrafluoroborate (B81430) reagent to convert the stable sulfonamide into the desired sulfonyl fluoride. orgsyn.org This strategy is particularly valuable as it allows the sulfonyl fluoride "warhead" to be introduced late in a complex synthetic sequence, preserving the reactive moiety. orgsyn.org